molecular formula C15H11NO3 B1600072 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one CAS No. 884500-82-7

2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one

Cat. No. B1600072
CAS RN: 884500-82-7
M. Wt: 253.25 g/mol
InChI Key: YSDATTVLRKQLIN-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one, also known as MPB or 4-Methoxyphenyl Pyrano-Pyridinone, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of pyrano-pyridinone compounds and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one is not fully understood. However, it has been suggested that 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one exerts its biological effects by modulating various signaling pathways such as the NF-κB and MAPK pathways. 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been found to possess antioxidant and anticancer properties. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity and high stability under various conditions. However, one of the limitations of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one is its poor solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one. One area of research could be the development of more potent and selective analogs of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one with improved pharmacological properties. Another area of research could be the investigation of the potential of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one as a therapeutic agent for various inflammatory and metabolic diseases. Furthermore, the mechanism of action of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one could be further elucidated to better understand its biological effects.

Scientific Research Applications

2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as arthritis, asthma, and colitis.

properties

IUPAC Name

2-(4-methoxyphenyl)pyrano[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c1-18-11-6-4-10(5-7-11)14-9-13(17)12-3-2-8-16-15(12)19-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDATTVLRKQLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470837
Record name 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one

CAS RN

884500-82-7
Record name 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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